cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole
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Overview
Description
cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole: is a bicyclic compound that belongs to the class of pyrrolopyrroles. These compounds are known for their diverse biological activities and are used in various scientific research applications. The presence of the tosyl group in the structure enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective and proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of optoelectronic materials and pigments.
Mechanism of Action
The mechanism of action of cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the tosyl group, which can undergo nucleophilic substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Polyhydrogenated Pyrrolo[3,4-b]pyrroles: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups present.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Uniqueness: cis-5-Tosyloctahydropyrrolo[3,4-b]pyrrole is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance.
Properties
IUPAC Name |
(3aS,6aS)-5-(4-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-2-4-12(5-3-10)18(16,17)15-8-11-6-7-14-13(11)9-15/h2-5,11,13-14H,6-9H2,1H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWGYICLMRRPE-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CCNC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3CCN[C@@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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